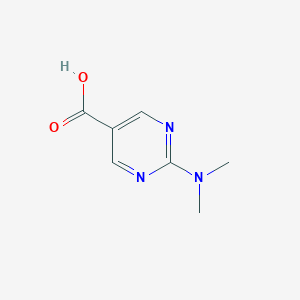

2-Dimethylamino-pyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)7-8-3-5(4-9-7)6(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCWZXRVFHICLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292088 | |

| Record name | 2-Dimethylamino-pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180283-66-3 | |

| Record name | 2-Dimethylamino-pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic acid, a key intermediate in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules.[1] This document provides a comprehensive overview of a viable synthetic pathway, complete with detailed experimental protocols and quantitative data to support reproducibility.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the ester precursor, ethyl 2-(dimethylamino)pyrimidine-5-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. This route is advantageous due to the availability of starting materials and generally good yields.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate

This procedure is adapted from general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2] The key starting material, ethyl 2-chloropyrimidine-5-carboxylate, is first synthesized from 2-hydroxy-pyrimidine-5-carboxylic acid ethyl ester.

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate:

A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (1 equivalent), phosphorus oxychloride (10 equivalents), and a catalytic amount of N,N-dimethylaniline is heated to reflux for 1.5 to 2 hours.[3] After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a 2N NaOH solution. The product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield ethyl 2-chloropyrimidine-5-carboxylate.[3]

Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate:

To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol, an excess of dimethylamine (2-3 equivalents) is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed in vacuo. The residue is then taken up in a suitable organic solvent and washed with water to remove any dimethylamine hydrochloride salt. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 2-(dimethylamino)pyrimidine-5-carboxylate, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate to this compound

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions. A microwave-assisted hydrolysis using potassium carbonate in ethanol has been shown to be effective for similar substrates and offers a rapid and efficient method.[4]

A mixture of ethyl 2-(dimethylamino)pyrimidine-5-carboxylate (1 equivalent) and potassium carbonate (3 equivalents) in ethanol is subjected to microwave irradiation at 180°C for 20 minutes.[4] After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is then acidified with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols and analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1a | Chlorination | Ethyl 2-hydroxypyrimidine-5-carboxylate | POCl₃, N,N-dimethylaniline | - | Reflux | 1.5-2 h | ~52%[3] |

| 1b | Amination | Ethyl 2-chloropyrimidine-5-carboxylate | Dimethylamine | Ethanol | RT to reflux | Varies | High |

| 2 | Hydrolysis | Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | K₂CO₃ | Ethanol | 180°C (MW) | 20 min | 80-98%[4] |

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Overall synthetic workflow for this compound.

Caption: Logical flow of the experimental procedure.

References

- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Dimethylamino-pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is a heterocyclic organic compound with considerable interest in the field of medicinal chemistry. Its pyrimidine core, substituted with a dimethylamino group and a carboxylic acid, provides a versatile scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of DMAPCA, serving as a technical resource for professionals in research and drug development.

Physicochemical Properties

This compound is typically a white to off-white or light yellow solid.[1] Key physicochemical data are summarized in the table below. The compound's stability is maintained when stored under dry conditions at 2–8°C, protected from light.[1][2] Its hydrochloride form is often used to enhance solubility and stability.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 180283-66-3 | [1][2][3] |

| Molecular Formula | C₇H₉N₃O₂ | [1][2][3][4] |

| Molecular Weight | 167.17 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid; Light yellow powder | [1] |

| Boiling Point (Predicted) | 360.9 ± 34.0 °C | [1] |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.18 ± 0.10 | [1] |

| Storage Temperature | 2–8°C, protect from light | [1][2] |

| InChI Key | GQCWZXRVFHICLV-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

A general method for the synthesis of this compound has been described.[2] Additionally, a versatile procedure for preparing related 2-substituted pyrimidine-5-carboxylic esters offers a pathway to this class of compounds.[5]

Protocol 1: General Synthesis of this compound [2]

This synthesis is a multi-step process:

-

Nitration and Chlorination (Starting Material): The synthesis typically starts from a precursor like 2-chloro-5-nitropyrimidine.

-

Nucleophilic Substitution: The 2-chloro-5-nitropyrimidine is reacted with dimethylamine. The dimethylamino group displaces the chlorine atom at the 2-position of the pyrimidine ring.

-

Reduction of Nitro Group: The nitro group at the 5-position is then reduced to an amino group. This reduction is often carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol.

-

Carboxylation: The final step involves the conversion of the amino group to a carboxylic acid group to yield the final product.

Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [5]

This method provides a route to pyrimidine-5-carboxylic esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.

-

Preparation of the Key Reagent: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. This salt is stable at room temperature under a nitrogen atmosphere.

-

Condensation Reaction: The prepared sodium salt is reacted with a variety of amidinium salts. This reaction affords the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.

-

Hydrolysis (to obtain the carboxylic acid): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with an aqueous acid or base.

Figure 1. General synthetic pathways to this compound.

Chemical Reactivity

This compound can participate in several types of chemical reactions, making it a versatile intermediate.[2]

-

Oxidation: The compound can be oxidized to form the corresponding N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[2]

-

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[2]

-

Substitution: Under appropriate conditions, the dimethylamino group can be substituted by other nucleophiles, such as other amines or thiols, often in the presence of a base.[2]

-

Esterification/Amidation: The carboxylic acid group can readily undergo esterification with alcohols or amidation with amines to form a wide range of derivatives.

Analytical Characterization

The characterization of this compound and its derivatives typically involves standard analytical techniques. While specific spectral data are not widely published in public databases, commercial suppliers can often provide certificates of analysis with NMR, HPLC, and LC-MS data upon request.[6] General methods for the analysis of carboxylic acids in various matrices often involve liquid chromatography coupled with ultraviolet, fluorescence, or mass spectrometry detection.[7]

Biological Activity and Applications

DMAPCA is a significant building block in medicinal chemistry, primarily for the synthesis of more complex pharmaceutical compounds.[2] Its derivatives have shown potential in several therapeutic areas.

-

Anti-inflammatory Properties: Derivatives of DMAPCA have been reported to exhibit anti-inflammatory effects, potentially through the potent suppression of COX-2 activity.[2]

-

Antiallergic Activity: There is evidence that DMAPCA derivatives can inhibit Syk tyrosine kinase, an enzyme involved in allergic responses like asthma and allergic rhinitis.[2]

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology and other fields. DMAPCA serves as a key intermediate in the synthesis of such molecules.[2]

The biological activity is attributed to the molecule's ability to interact with specific targets like enzymes or receptors. The dimethylamino group can act as a hydrogen bond acceptor, while the carboxylic acid can form ionic bonds with positively charged residues in a target protein, thereby modulating its activity.[2]

Figure 2. Role of DMAPCA in drug development and its potential biological activities.

Safety and Handling

This compound is classified as an irritant.[1][3] Appropriate safety precautions should be taken when handling this compound.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. This compound | 180283-66-3 | Benchchem [benchchem.com]

- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. scbt.com [scbt.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. 180283-66-3|2-(Dimethylamino)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

An In-depth Technical Guide to 2-Dimethylamino-pyrimidine-5-carboxylic acid (CAS: 180283-66-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Dimethylamino-pyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. While not typically an end-product for therapeutic use, its structural features make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of targeted therapies, with a focus on kinase and cyclooxygenase inhibitors. Detailed experimental protocols, quantitative data on derivative compounds, and visualizations of relevant signaling pathways are presented to support researchers in the field of drug discovery.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by a dimethylamino group at the 2-position and a carboxylic acid at the 5-position. These functional groups provide versatile handles for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 180283-66-3 | |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| IUPAC Name | 2-(dimethylamino)pyrimidine-5-carboxylic acid | |

| Physical Form | Solid | [1] |

| Storage | 2–8°C, under dry conditions |

Synthesis

The synthesis of this compound is not widely detailed in publicly accessible literature, reflecting its primary role as a commercial building block. However, based on established pyrimidine chemistry, a representative synthetic route can be compiled. A common approach involves the multi-step functionalization of a pyrimidine ring.

Representative Synthetic Workflow

The following workflow outlines a plausible synthetic route.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure compiled from general methods for pyrimidine synthesis. It has not been experimentally validated for this specific compound and should be adapted and optimized.

Objective: To synthesize this compound from 2-chloropyrimidine-5-carboxylic acid.

Materials:

-

2-Chloropyrimidine-5-carboxylic acid (1.0 eq)

-

Dimethylamine solution (e.g., 40% in water or 2M in THF) (2.5 eq)

-

Triethylamine (or another suitable base) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add triethylamine (3.0 eq) to the solution and stir.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the dimethylamine solution (2.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by slowly adding water.

-

Acidify the mixture to a pH of approximately 3-4 with 1M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Representative Data)

As publicly available spectra for this compound are not available, representative spectra for the closely related compound 2-Aminopyrimidine are provided for illustrative purposes. The key differences would be the presence of signals for the two methyl groups of the dimethylamino substituent and the carboxylic acid group in the target compound's spectra.

-

¹H NMR (Representative): In a ¹H NMR spectrum of 2-aminopyrimidine, characteristic signals for the pyrimidine ring protons are observed. For the target compound, one would expect to see an additional singlet corresponding to the six protons of the dimethylamino group, likely in the range of 3.0-3.5 ppm.[2][3][4][5]

-

¹³C NMR (Representative): The ¹³C NMR spectrum would show signals for the pyrimidine carbons, with the carbon attached to the dimethylamino group shifted accordingly. Additional signals for the methyl carbons of the dimethylamino group and the carboxylic acid carbon would also be present.[1][6]

-

FTIR (Representative): The IR spectrum would be expected to show characteristic stretches for N-H bonds (if any secondary amine is present as an impurity), C-H bonds of the methyl and pyrimidine groups, C=N and C=C bonds of the pyrimidine ring, and a strong, broad O-H stretch as well as a C=O stretch from the carboxylic acid group.[7][8][9]

-

Mass Spectrometry (Representative): The mass spectrum would show the molecular ion peak corresponding to the mass of the compound (167.17 g/mol ).[10][11]

Application in Drug Discovery: A Case Study on Kinase and COX-2 Inhibitors

The primary value of this compound lies in its use as a scaffold to generate more complex molecules with therapeutic potential. The pyrimidine core is a common feature in many kinase and cyclooxygenase inhibitors.

Role as a Precursor for Aurora Kinase Inhibitors

Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers.[12][13] Pyrimidine-based scaffolds are effective in targeting the ATP-binding pocket of these kinases.

The following protocol is based on the synthesis of N-trisubstituted pyrimidine derivatives, which have shown potent Aurora kinase inhibition.[14]

Caption: General workflow for the synthesis of a pyrimidine-based kinase inhibitor.

Experimental Protocol (Representative):

-

Amide Coupling: The carboxylic acid of the core compound is activated (e.g., using HATU) and reacted with a desired amine to form an amide bond.

-

Further Functionalization: Depending on the target molecule, further reactions such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be performed on other positions of the pyrimidine ring if they have been appropriately functionalized (e.g., with a halogen).

The following table summarizes the inhibitory activity of a series of N-trisubstituted pyrimidine derivatives against Aurora kinases.[14]

| Compound ID | Aurora A IC₅₀ (µM) | Aurora B IC₅₀ (µM) |

| 38j | 0.0071 | 0.0257 |

Aurora kinases play a crucial role in the G2/M transition and proper execution of mitosis. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. spectrabase.com [spectrabase.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 7. ijirset.com [ijirset.com]

- 8. 2-Aminopyrimidine(109-12-6) IR Spectrum [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Aminopyridine [webbook.nist.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: 2-Dimethylamino-pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological context of 2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA). This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Structure and Chemical Identity

This compound is a pyrimidine derivative characterized by a dimethylamino group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring.

Canonical SMILES: CN(C)c1cc(cncn1)C(=O)O

InChI Key: GQCWZXRVFHICLV-UHFFFAOYSA-N[1]

Figure 1. 2D Molecular Structure of this compound.

Physicochemical and Safety Data

The following tables summarize the key quantitative data and safety information for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 180283-66-3 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 167.17 g/mol | [1][2][3] |

| Appearance | White to off-white solid | Vendor Data |

| Boiling Point | 360.9 ± 34.0 °C (Predicted) | [4] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | Vendor Data |

| pKa | 2.18 ± 0.10 (Predicted) | Vendor Data |

| Storage Conditions | 2–8°C, protect from light, store under dry conditions | [1][4] |

Table 2: Safety and Hazard Information

| Identifier | Code | Description | Source |

| Hazard Class | Irritant | Substance may cause irritation. | [2] |

| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |

| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Synthesis and Experimental Protocols

General Synthesis Pathway

The typical synthesis of this compound involves a multi-step process.[1] The logical workflow for this synthesis is outlined below.

Diagram 1: General synthetic workflow for this compound.

Detailed Protocol for a Related Compound: 2-Substituted Pyrimidine-5-Carboxylic Esters

The following experimental protocol describes a high-yield method for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[5] This procedure is valuable for researchers as it details the synthesis of the core pyrimidine-5-carboxylate structure. The final hydrolysis of the ester group would yield the target carboxylic acid.

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

Suspend sodium hydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum. The resulting sodium salt is a stable solid.

Step 2: Synthesis of the Pyrimidine Ester

-

Dissolve the prepared sodium salt (1.0 eq) in anhydrous DMF.

-

Add the desired amidinium salt (in this case, 1,1-dimethylguanidine sulfate would be the precursor for the 2-dimethylamino group) (1.1 eq).

-

Stir the mixture at a specified temperature (e.g., 80°C) for several hours until the reaction is complete as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography to obtain the pure 2-(dimethylamino)pyrimidine-5-carboxylic acid ester.

Biological Activity and Therapeutic Potential

This compound itself is not typically reported as a final, active pharmaceutical ingredient. Instead, it serves as a crucial scaffold in the design and synthesis of more complex drug candidates.[1] Its derivatives have been investigated for several biological activities, primarily as kinase inhibitors.

Anti-inflammatory Activity via COX-2 Inhibition

Derivatives of this pyrimidine structure have shown significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2).[1] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by synthesizing prostaglandins, which mediate pain and inflammation.

Diagram 2: Simplified COX-2 signaling pathway and the inhibitory action of DMAPCA derivatives.

Antiallergic Activity via Syk Tyrosine Kinase Inhibition

Derivatives have also been explored for their potential to treat allergic reactions, such as asthma, by inhibiting Spleen tyrosine kinase (Syk). Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, including mast cells and B-cells. Its activation leads to the release of inflammatory mediators.

Diagram 3: Overview of Syk tyrosine kinase signaling and inhibition by DMAPCA derivatives.

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra for this compound, are not widely available in peer-reviewed literature. Characterization data is typically provided by commercial suppliers upon request. For research purposes, it is essential to acquire and interpret this data to confirm the structure and purity of the material before use.

References

- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. 2-(Dimethylamino)pyrimidine-5-carboxylic acid | 180283-66-3 [sigmaaldrich.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

The Multifaceted Therapeutic Potential of the 2-Dimethylaminopyrimidine-5-Carboxylic Acid Scaffold: A Technical Overview

For Immediate Release

A Deep Dive into the Mechanism of Action and Therapeutic Applications of 2-Dimethylaminopyrimidine-5-carboxylic Acid and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

The compound 2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is emerging as a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. While direct, in-depth research on the singular mechanism of action of DMAPCA is limited, its true value lies in its role as a key building block for potent and selective inhibitors of various enzymes, particularly kinases, and as a modulator of cardiovascular function. This technical guide provides a comprehensive overview of the known and potential mechanisms of action stemming from this core structure, focusing on its derivatives' roles as inhibitors of Cyclooxygenase-2 (COX-2), Spleen Tyrosine Kinase (Syk), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, as well as its documented cardiotonic effects.

The 2-Dimethylaminopyrimidine-5-Carboxylic Acid Scaffold: A Platform for Therapeutic Innovation

This compound is a synthetic organic compound featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position. This arrangement of functional groups provides a unique chemical handle for the synthesis of a wide array of derivatives with diverse biological activities. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the dimethylamino and carboxylic acid moieties offer opportunities for forming hydrogen bonds, ionic interactions, and other non-covalent bonds with biological targets, thereby influencing their activity.

A generalized synthetic workflow for creating derivatives from the DMAPCA scaffold often involves modifications at the carboxylic acid group, such as esterification or amidation, to produce a library of compounds for screening against various therapeutic targets.

Caption: Generalized workflow for the synthesis and screening of DMAPCA derivatives.

Anti-inflammatory Potential: COX-2 Inhibition

Derivatives of the 2-aminopyrimidine scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine-5-carbonitriles | Compound 3b | - | 0.20 | - | [1] |

| Pyrimidine-5-carbonitriles | Compound 5d | - | 0.16 | - | [1] |

| Novel Pyrimidines | Compound 4a | 5.05 | 0.65 | 7.77 | [2] |

| Pyrimidine Derivatives | Ligand L1 | >100 | 10.2 | >9.8 | [3] |

| Pyrimidine Derivatives | Ligand L2 | >100 | 9.8 | >10.2 | [3] |

Note: Data is for pyrimidine derivatives, not DMAPCA itself. The specific structures of the cited compounds can be found in the referenced literature.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of pyrimidine derivatives on COX-1 and COX-2 is typically determined using a colorimetric or fluorometric inhibitor screening assay.[4][5]

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Inhibitor Preparation: The test compounds (derivatives of DMAPCA) are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations.

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the reaction buffer, heme cofactor, the respective COX enzyme, and the test inhibitor at a specific concentration.

-

Incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: COX-2 in Inflammation

Caption: The COX-2 pathway in inflammation and the point of inhibition by pyrimidine derivatives.

Antiallergic and Autoimmune Applications: Syk Tyrosine Kinase Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including mast cells and B cells. In mast cells, Syk is a key component of the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI), leading to degranulation and the release of inflammatory mediators. As such, Syk inhibitors are being investigated for the treatment of allergic diseases and autoimmune disorders. The 2-aminopyrimidine scaffold is a common feature in many potent and selective Syk inhibitors.

Quantitative Data: Syk Inhibitory Activity of Pyrimidine-Based Compounds

| Compound | Target | IC50 / Ki | Reference |

| Syk Inhibitor II | Syk | IC50 = 41 nM | - |

| Syk Inhibitor V | Syk | Ki = 9 nM | - |

| CC-509 | Syk | IC50 = 220 nM | [6] |

Note: The table lists pyrimidine-based compounds that are known Syk inhibitors. Specific derivatives of DMAPCA for this target are less documented in publicly available literature.

Experimental Protocol: In Vitro Syk Kinase Assay

The inhibitory activity of compounds against Syk kinase is often measured using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[7][8]

-

Reagents: The assay requires purified recombinant Syk enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the necessary buffers and detection reagents.

-

Inhibitor Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.

-

Kinase Reaction: The kinase reaction is set up in a 384- or 96-well plate. Each reaction contains the Syk enzyme, the substrate/ATP mix, and the test inhibitor at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the Syk kinase activity. The IC50 value for the inhibitor is calculated from the dose-response curve.

Signaling Pathway: Syk in Mast Cell Activation

Caption: The Syk kinase signaling pathway in mast cell activation and its inhibition.[9][10][11][12][13]

Anticancer Potential: Inhibition of Cell Cycle Kinases

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. Derivatives of 2-aminopyrimidine have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both of which are critical regulators of the cell cycle. Their dysregulation is a common feature of many cancers.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that control the progression of the cell cycle. Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

| Compound | Target | IC50 (nM) | Reference |

| Compound 17 | CDK2 | 0.29 | [14] |

| Compound 11l | CDK2 | 19 | [15][16] |

| Compound 8e | CDK9 | 88.4 | [17][18] |

| Compound 22 | CDK7 | 7.21 | [19] |

A common method for assessing CDK inhibition is a luminescent kinase assay that measures ATP consumption.[9][20]

-

Reaction Components: The assay uses a specific recombinant CDK/cyclin complex (e.g., CDK2/Cyclin E), a substrate (e.g., a peptide derived from histone H1), and ATP.

-

Inhibitor Addition: The 2-aminopyrimidine derivatives are added at varying concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed at a controlled temperature.

-

ATP Detection: After the incubation period, a reagent is added to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

IC50 Determination: The IC50 values are calculated from the dose-response curves.

Caption: Simplified overview of the role of CDKs in cell cycle progression and their inhibition.[8][11][21][22][23]

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are essential for mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation. Their overexpression is linked to tumorigenesis.

| Compound | Target | IC50 (nM) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 | [6] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [6] |

| Compound 12a | Aurora A | 309 | [24] |

| Compound 12a | Aurora B | 293 | [24] |

Similar to CDK assays, Aurora kinase activity can be measured using luminescence-based methods like the ADP-Glo™ assay.[1][4][25][26]

-

Assay Setup: The reaction includes recombinant Aurora kinase (A or B), a suitable substrate (e.g., myelin basic protein or a specific peptide), ATP, and the test inhibitor.

-

Reaction and Detection: The kinase reaction, termination, and ADP detection steps are analogous to the general kinase assay protocol described above.

-

Data Analysis: IC50 values are determined from the inhibitor dose-response curves.

Caption: Key functions of Aurora A and B kinases during mitosis and their inhibition.[7][10][12][13][27]

Cardiotonic Activity

Intriguingly, this compound itself and its derivatives have been shown to possess cardiotonic (positive inotropic) activity, meaning they can increase the force of heart muscle contraction. This suggests potential applications in the treatment of heart failure.

Quantitative Data: Inotropic Effects of DMAPCA and Derivatives

A study by Mosti et al. evaluated the inotropic effects of DMAPCA (referred to as compound 28 in the study) and its methyl ester derivative (compound 17) on guinea pig atria.[5][28][29][30]

| Compound | Concentration | Effect on Contractile Force (% of Control) | Proposed Mechanism |

| DMAPCA (Compound 28) | 1 mM | > Milrinone (at 0.3 mM) | Adenosine A1 receptor antagonism |

| Methyl ester of DMAPCA (Compound 17) | - | Reduced contractile force | Partial agonism at adenosine A1 receptor |

This study is particularly noteworthy as it directly implicates this compound in a significant biological effect. The proposed mechanism of adenosine A1 receptor antagonism is distinct from that of many other cardiotonic agents, which often act by inhibiting phosphodiesterase III or sensitizing calcium channels.

Experimental Protocol: Isolated Guinea Pig Atria Assay

The positive inotropic effects of these compounds were assessed using isolated guinea pig atria preparations.[28]

-

Tissue Preparation: Atria are dissected from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Stimulation: The atria can be allowed to beat spontaneously or can be electrically stimulated at a fixed frequency.

-

Compound Administration: The test compounds are added to the organ bath in a cumulative concentration-response manner.

-

Measurement of Contraction: The force of contraction is measured using an isometric force transducer and recorded.

-

Data Analysis: The change in contractile force is expressed as a percentage of the baseline pre-drug value. Dose-response curves are constructed to determine the potency and efficacy of the compounds.

Proposed Mechanism of Cardiotonic Action

The positive inotropic effect of DMAPCA is suggested to be due to the antagonism of the adenosine A1 receptor in the heart. Adenosine typically has a negative inotropic effect (reduces contractility), so blocking its receptor would lead to an increase in the force of contraction.

Caption: The proposed mechanism of positive inotropy by DMAPCA via adenosine A1 receptor antagonism.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential across several disease areas. While DMAPCA itself has demonstrated promising cardiotonic activity through a proposed antagonism of the adenosine A1 receptor, its broader importance lies in its utility as a starting point for the synthesis of potent and selective inhibitors of key enzymes involved in inflammation, allergy, and cancer. The development of derivatives targeting COX-2, Syk, CDKs, and Aurora kinases highlights the versatility of this chemical framework. Further exploration of the structure-activity relationships of DMAPCA derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this remarkable scaffold.

References

- 1. promega.com [promega.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. rupress.org [rupress.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. CDK Family - Creative Biogene [creative-biogene.com]

- 22. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Getting to S: CDK functions and targets on the path to cell-cycle commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. benchchem.com [benchchem.com]

- 27. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scilit.com [scilit.com]

- 30. pubs.acs.org [pubs.acs.org]

The Synthetic Keystone: A Technical Guide to the Biological Relevance of 2-Dimethylamino-pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is a substituted pyrimidine that has garnered significant interest within the medicinal chemistry landscape. While direct biological activity of the compound itself is not extensively documented, its principal value lies in its role as a crucial synthetic intermediate and a versatile building block for the development of highly potent and selective kinase inhibitors. Its unique chemical architecture, featuring a pyrimidine core with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position, provides an ideal scaffold for the synthesis of more complex molecules designed to interact with specific biological targets.

This technical guide elucidates the biological relevance of this compound by focusing on its application in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, a class of drugs with significant therapeutic potential in oncology. We will detail the synthetic pathways, present quantitative biological data for its derivatives, and provide the experimental protocols necessary for the evaluation of these compounds.

I. Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The general strategy involves the construction of the pyrimidine ring, followed by the introduction of the dimethylamino and carboxylic acid functionalities.

Experimental Protocol: Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate

A common precursor to the title compound is its ethyl ester. A representative synthesis is as follows:

-

Reaction Setup: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

-

Condensation: The reaction mixture is stirred at room temperature for 12-16 hours.

-

Isolation of Intermediate: The resulting precipitate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Pyrimidine Ring Formation: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, N,N-Dimethylguanidine (1.1 eq) is added.

-

Reaction and Work-up: The mixture is heated, and upon completion of the reaction (monitored by TLC), it is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure ethyl 2-(dimethylamino)pyrimidine-5-carboxylate.

-

Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid using standard saponification procedures (e.g., using NaOH in a water/ethanol mixture followed by acidic workup) to yield this compound.

II. Application in the Synthesis of CDK Inhibitors

This compound serves as a pivotal starting material in the synthesis of a series of potent imidazo[1,5-a]pyrazine-based tyrosine kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs). The general synthetic strategy involves an amide coupling reaction between the carboxylic acid and a piperazine derivative, followed by further elaboration to the final active compounds.

Experimental Protocol: Synthesis of 2-dimethylamino-5-(piperazine-1-carbonyl)-pyrimidine Intermediate

The following protocol is representative of the amide coupling step:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an inert solvent such as DMF, a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq) are added.

-

Activation: The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Tert-butyl piperazine-1-carboxylate (1.1 eq) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Work-up and Extraction: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl 4-((2-(dimethylamino)pyrimidin-5-yl)carbonyl)piperazine-1-carboxylate.

-

Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the key intermediate, 2-dimethylamino-5-(piperazine-1-carbonyl)-pyrimidine.

This intermediate is then further reacted to produce a library of final compounds with inhibitory activity against various kinases.

III. Biological Activity of Derivatives

The derivatives synthesized from the 2-dimethylamino-5-(piperazine-1-carbonyl)-pyrimidine intermediate have been shown to be potent inhibitors of Cyclin-Dependent Kinases, particularly CDK2. The CDK/cyclin complexes are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity of exemplary final compounds derived from this compound against the CDK2/Cyclin E complex.

| Compound ID | Structure (Representative R-group modification) | Target Kinase | IC50 (nM) |

| Cpd-1 | Imidazo[1,5-a]pyrazin-8-yl attached to piperazine | CDK2/Cyclin E | < 200 |

| Cpd-2 | Substituted phenyl-imidazo[1,5-a]pyrazin-8-yl | CDK2/Cyclin E | < 100 |

| Cpd-3 | Fused-ring imidazo[1,5-a]pyrazin-8-yl | CDK2/Cyclin E | < 50 |

Note: The specific structures of the final compounds are proprietary and detailed within patent literature (e.g., WO 2005/037836 A1). The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathway

CDK2, in complex with Cyclin E, plays a critical role in the G1/S phase transition of the cell cycle. It phosphorylates key substrates, such as the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication, allowing the cell to enter the S phase. Inhibition of CDK2/Cyclin E by compounds derived from this compound prevents the phosphorylation of pRb, keeping E2F in an inactive state and thus arresting the cell cycle at the G1/S checkpoint.

IV. Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against CDK2/Cyclin E is typically determined using an in vitro kinase assay.

CDK2/Cyclin E Kinase Assay Protocol

-

Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Plate Setup: In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µl of a pre-determined optimal concentration of CDK2/Cyclin E enzyme solution to each well.

-

Initiation of Reaction: Add 2 µl of a substrate/ATP mixture (e.g., a specific peptide substrate and ATP at a concentration near the Km for the enzyme) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

-

Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a compound of significant strategic importance in medicinal chemistry and drug discovery. While it may not possess potent biological activity in its own right, its utility as a synthetic precursor for a new generation of kinase inhibitors is well-established. The ability to readily synthesize and functionalize this pyrimidine scaffold allows for the systematic exploration of chemical space and the development of highly potent and selective inhibitors of key cellular targets, such as Cyclin-Dependent Kinases. The protocols and data presented in this guide underscore its role as a cornerstone in the synthesis of novel therapeutic agents for the treatment of cancer and other proliferative diseases.

An In-depth Technical Guide to the Synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-dimethylamino-pyrimidine-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details established synthetic protocols, presents quantitative data for key derivatives, and illustrates the biological pathways these molecules are known to modulate.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Specifically, 2-aminopyrimidine derivatives have garnered substantial attention for their broad-ranging pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The this compound core, in particular, serves as a crucial building block for the development of potent and selective inhibitors of various biological targets.[2] This guide focuses on the practical synthesis of these valuable compounds and explores their mechanisms of action.

Synthetic Routes and Methodologies

Two primary synthetic routes have been established for the preparation of this compound and its derivatives. The first is a versatile method for synthesizing a range of 2-substituted pyrimidine-5-carboxylic esters, while the second provides a more direct, albeit multi-step, pathway to the title acid.

General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A high-yielding and direct approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This method is particularly advantageous as it avoids substitution at the 4-position of the pyrimidine ring.

Experimental Workflow:

Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Detailed Experimental Protocol:

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), the desired amidinium salt (1.1 eq) is added.

-

The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.

Synthesis of this compound from 2-Chloro-5-nitropyrimidine

This multi-step synthesis provides a direct route to the title carboxylic acid. The general strategy involves nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent carboxylation.

Experimental Workflow:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of N,N-Dimethyl-5-nitropyrimidin-2-amine

-

2-Chloro-5-nitropyrimidine is dissolved in a suitable solvent such as ethanol or acetonitrile.

-

An excess of dimethylamine (as a solution in a solvent like THF or as a gas) is added to the solution.

-

A base, such as triethylamine or potassium carbonate, is added to the reaction mixture.

-

The mixture is stirred at room temperature or gently heated (50-80°C), and the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

An aqueous work-up is performed by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Dimethylaminopyrimidin-5-amine

-

N,N-Dimethyl-5-nitropyrimidin-2-amine is dissolved in a solvent such as ethanol or methanol.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the desired amine.

Step 3: Synthesis of this compound A specific protocol for this step is not readily available in the literature and would require development. A plausible approach would involve a Sandmeyer-type reaction or a palladium-catalyzed carbonylation of a diazonium salt intermediate derived from the 5-amino group.

Quantitative Data of 2-Substituted Pyrimidine-5-Carboxylic Acid Derivatives

The following table summarizes the yields of various 2-substituted pyrimidine-5-carboxylic acid esters synthesized via the general method described in section 2.1.

| Entry | R Group of Amidinium Salt | Product | Yield (%) |

| 1 | H | Methyl pyrimidine-5-carboxylate | 75 |

| 2 | CH₃ | Methyl 2-methylpyrimidine-5-carboxylate | 82 |

| 3 | C₂H₅ | Methyl 2-ethylpyrimidine-5-carboxylate | 78 |

| 4 | Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 85 |

| 5 | 4-Methoxyphenyl | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 88 |

| 6 | 4-Chlorophenyl | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 81 |

| 7 | Thien-2-yl | Methyl 2-(thien-2-yl)pyrimidine-5-carboxylate | 76 |

| 8 | NH₂ | Methyl 2-aminopyrimidine-5-carboxylate | 65 |

Yields are based on published data and may vary depending on reaction scale and conditions.

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to interact with several key biological targets implicated in various diseases, including cancer and inflammation.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

Certain 2-aminopyrimidine derivatives have been identified as potent and selective inhibitors of FGFR4, a receptor tyrosine kinase that is often dysregulated in hepatocellular carcinoma.

FGFR4 Signaling Pathway:

Caption: Simplified FGFR4 signaling pathway and the point of inhibition.

Inhibition of Cyclooxygenase-2 (COX-2)

Derivatives of this compound have demonstrated inhibitory activity against COX-2, an enzyme that plays a crucial role in inflammation and the tumor microenvironment.

COX-2 Signaling Pathway:

Caption: The COX-2 pathway leading to the production of prostaglandins.

Conclusion

This technical guide has outlined robust synthetic methodologies for accessing this compound derivatives, valuable scaffolds in modern drug discovery. The provided experimental protocols and quantitative data serve as a practical resource for researchers in this field. Furthermore, the elucidation of their interactions with key biological pathways, such as FGFR4 and COX-2 signaling, underscores their therapeutic potential and provides a rationale for their continued development as targeted therapeutic agents.

References

In-Depth Technical Guide to 2-Dimethylamino-pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-Dimethylamino-pyrimidine-5-carboxylic acid is a pyrimidine derivative with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 180283-66-3 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| IUPAC Name | 2-(dimethylamino)pyrimidine-5-carboxylic acid | |

| Appearance | Solid (predicted) | |

| Storage | 2–8°C, under dry conditions | [1] |

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, the following tables present predicted data based on the chemical structure of this compound and known spectroscopic trends for similar functional groups and molecular frameworks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet, Broad | 1H | COOH |

| ~8.8 | Singlet | 2H | H-4, H-6 |

| ~3.2 | Singlet | 6H | N(CH₃)₂ |

¹³C NMR (Carbon NMR)

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~162 | C-2 |

| ~158 | C-4, C-6 |

| ~120 | C-5 |

| ~37 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (Alkyl) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=N and C=C stretch (Pyrimidine ring) |

| ~1450 | Medium | C-H bend (Alkyl) |

| ~1250 | Medium | C-N stretch |

| ~900 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 150 | Medium | [M - OH]⁺ |

| 122 | High | [M - COOH]⁺ |

| 79 | Medium | [C₄H₃N₂]⁺ (Pyrimidine ring fragment) |

| 44 | Medium | [N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloropyrimidine-5-carboxylic acid. The general workflow is outlined below.

Caption: Synthetic workflow for this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been detailed in the literature, its role as a key intermediate in the synthesis of kinase inhibitors suggests its derivatives could potentially modulate kinase-regulated signaling cascades.[1] Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with cell signaling pathways controlling proliferation, survival, and angiogenesis. A hypothetical mechanism of action is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of DMAPCA.

References

The Versatile Scaffold: A Technical Review of 2-Dimethylamino-pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is a synthetic heterocyclic compound that has garnered significant interest in medicinal chemistry. Its pyrimidine core, substituted with a dimethylamino group and a carboxylic acid, provides a versatile scaffold for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth review of the available literature on DMAPCA, focusing on its synthesis, biological activities, and its role as a key building block in the discovery of novel therapeutics, particularly in the areas of kinase inhibition and anti-inflammatory drug development.

Chemical Properties and Synthesis

This compound is a stable solid at room temperature, typically stored under dry conditions.[1] Its chemical structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex derivatives.[1]

General Synthesis Pathway

The synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class of compounds to which DMAPCA belongs, can be achieved through a high-yielding and direct method.[2] This procedure is significant as it allows for the synthesis of pyrimidines without substitution at the 4-position, a common challenge with other synthetic routes.[2] The key steps involve the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride to form a stable sodium salt intermediate.[2] This intermediate then readily reacts with an appropriate amidinium salt to yield the desired 2-substituted pyrimidine-5-carboxylic ester.[2]

A plausible synthetic route to this compound itself involves the reaction of a 2-halopyrimidine-5-carboxylate with dimethylamine, followed by hydrolysis of the ester to the carboxylic acid. A more general, multi-step synthesis starting from 5-bromo-2-cyanopyrimidine has also been described for a related hydroxy-pyrimidine carboxylic acid, which could be adapted.[3]

Biological Activities and Therapeutic Potential

The unique structural features of DMAPCA, including its hydrogen bond acceptors and donors, allow it to interact with various biological targets, leading to a range of pharmacological effects.[1]

Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. Derivatives of 2-aminopyrimidine have shown potent inhibitory activity against a variety of kinases, including spleen tyrosine kinase (Syk) and cyclin-dependent kinases (CDKs).[4][5]

Table 1: Inhibitory Activity of Representative 4-Aminopyrido[4,3-d]pyrimidine Syk Inhibitors

| Compound | Syk IC50 (nM) | Reference |

| SKI-G-618 | 17.7 | [4] |

| SKI-O-85 | 211 | [4] |

The signaling cascade downstream of Syk often involves the activation of the RAS-MAPK-ERK pathway, which is crucial for cell proliferation and survival.[6][7] Inhibition of Syk can disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Anti-inflammatory Activity

Derivatives of pyrimidine have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[9][10][11] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[10]

While specific IC50 values for DMAPCA against COX-2 are not detailed in the reviewed literature, various pyrimidine derivatives have shown high selectivity for COX-2 over the constitutively expressed COX-1, which is associated with gastrointestinal side effects.[9][11]

Table 2: COX-2 Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound Reference | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | 0.12 | >10 | >83.3 | [9] |

| L2 | 0.15 | >10 | >66.7 | [9] |

| Meloxicam (control) | 0.18 | 4.5 | 25.0 | [9] |

| Piroxicam (control) | 3.5 | 2.8 | 0.8 | [9] |

The anti-inflammatory mechanism of COX-2 inhibitors involves blocking the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

References

- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYK inhibition targets acute myeloid leukemia stem cells by blocking their oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and History of Pyrimidine-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carboxylic acid, a key heterocyclic organic compound, has a rich history intertwined with the development of medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and evolution into a critical building block for modern drug development. The document details both historical and contemporary experimental protocols for its synthesis, presents key quantitative data in a structured format, and visualizes its role in inhibiting critical signaling pathways implicated in cancer.

Introduction

The pyrimidine scaffold is a fundamental motif in organic chemistry and biochemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine. The addition of a carboxylic acid group at the 5-position of the pyrimidine ring creates pyrimidine-5-carboxylic acid, a versatile intermediate with broad applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique electronic properties and the reactivity of the carboxylic acid moiety make it an ideal starting point for the synthesis of a diverse array of bioactive molecules.

Discovery and Historical Context

The scientific journey into pyrimidine derivatives began in the early 20th century, with significant interest in their potential role in the structure of nucleic acids. While the parent pyrimidine ring was known, the specific synthesis and characterization of many of its derivatives, including pyrimidine-5-carboxylic acid, occurred over several decades of research.

Key milestones in the early exploration of pyrimidine-5-carboxylic acid and its derivatives can be attributed to the work of Treat B. Johnson and his collaborators at Yale University in the 1940s. Their research, documented in a series of papers, laid the groundwork for the synthesis of this important class of compounds. A pivotal publication by Elizabeth Ballard and Treat B. Johnson in 1942, titled "Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid," stands as a landmark paper detailing the synthesis of various derivatives of this acid.[1] This work, along with a 1941 paper by Joseph C. Ambelang and Treat B. Johnson, provided the first detailed and practical methods for accessing these molecules, opening the door for further investigation into their chemical and biological properties.[2]

These early syntheses were crucial in making pyrimidine-5-carboxylic acid and its analogues available to the broader scientific community, paving the way for the discovery of their therapeutic potential in the decades that followed.

Quantitative Data

A summary of the key physicochemical properties of pyrimidine-5-carboxylic acid is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 4595-61-3 | [3] |

| Molecular Formula | C5H4N2O2 | [3] |